The compound is sourced from various synthetic methodologies that involve the cyclization of suitable precursors. It falls under the category of azabicyclic ketones, which are significant in the development of pharmaceuticals and other chemical products due to their ability to mimic natural compounds .
The synthesis of 9-azabicyclo(3.3.1)nonan-3-one, 1-pentyl-, (1R)- typically involves several key steps:
The molecular structure of 9-azabicyclo(3.3.1)nonan-3-one, 1-pentyl-, (1R)- features a bicyclic framework with a nitrogen atom integrated into one of the rings. The compound's stereochemistry is defined by its (1R) configuration, which influences its chemical behavior and interactions.
InChI=1S/C13H23NO/c1-2-3-4-7-13-8-5-6-11(14-13)9-12(15)10-13/h11,14H,2-10H2,1H3/t11?,13-/m1/s1
, providing a standardized way to describe its molecular structure.The compound's molecular weight is approximately 209.33 g/mol, and it possesses distinct functional groups that contribute to its reactivity profile.
9-Azabicyclo(3.3.1)nonan-3-one, 1-pentyl-, (1R)- can undergo several chemical reactions:
The mechanism of action for this compound largely revolves around its ability to interact with specific biological targets or act as a catalyst in chemical transformations:
9-Azabicyclo(3.3.1)nonan-3-one, 1-pentyl-, (1R)- has several notable applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2